
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has shown that derivatives of the specified compound exhibit promising anti-inflammatory and analgesic properties. For instance, a study on celecoxib derivatives, which are structurally similar, demonstrated significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests a potential for these compounds to be developed into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Another area of application is in the treatment of cancer. Novel sulfonamide derivatives have been evaluated for their anticancer activity, showing potential effectiveness against various cancer cell lines. For example, specific compounds demonstrated promising results in inhibiting breast and colorectal cancer cell growth, indicating their potential as anticancer agents (Wagdy M. Eldehna et al., 2017).
Antidiabetic Agents
Compounds related to "(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide" have also been studied for their potential antidiabetic effects. Research into fluoropyrazolesulfonylurea and thiourea derivatives, including cyclic sulfonylthiourea derivatives, revealed significant antidiabetic activity, making them promising leads for future drug discovery in managing diabetes (H. Faidallah et al., 2016).
Carbonic Anhydrase Inhibitors
Additionally, some derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes including tumorigenesis. This highlights their potential application in developing treatments for conditions associated with the overexpression of this enzyme (Wagdy M. Eldehna et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(NE)-4-chloro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKWCUOVDGIPG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
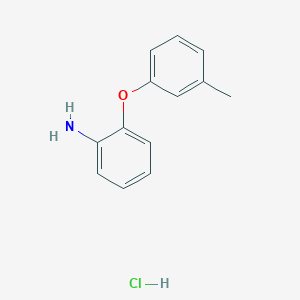
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
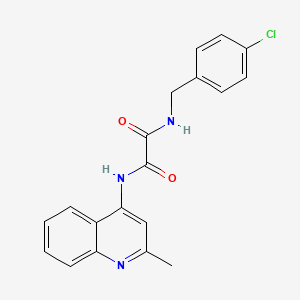
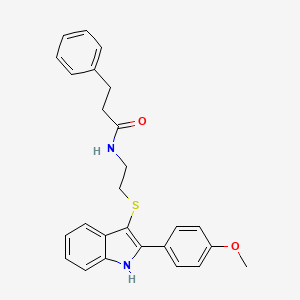
![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)
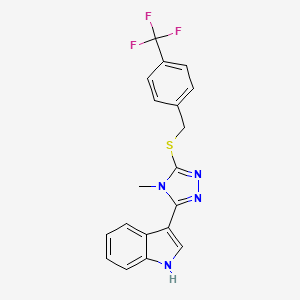
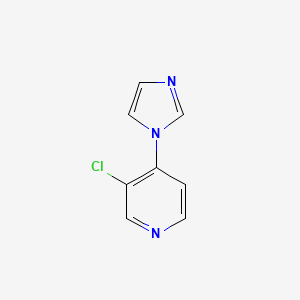
![2-[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2857994.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2858003.png)
![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)
![Methyl 2-({[2-(3-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate](/img/structure/B2858006.png)
